1,2-Bis[2-(2-chloroethoxy)ethoxy]ethane
Overview
Description
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of starting materials under specific conditions to form the desired product. For example, the synthesis of 1,1,1-trichloro-2,2-bis-(p-cyanophenyl)-ethane was achieved through a multi-step process starting with the condensation of chloral and toluene, followed by several transformations including the formation of a dioxime and its subsequent dehydration to yield the dinitrile . This illustrates
Scientific Research Applications
Battery Electrolytes
- Field : Chemistry, specifically battery technology .
- Application : 1,2-Bis[2-(2-chloroethoxy)ethoxy]ethane (Cl-DEE) is used as the base solvent in a localized high-concentration electrolyte (LHCE) system for batteries .
- Method : The electrolyte system contained lithium bis(fluorosulfonyl)imide (LiFSI), Cl-DEE, and 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropylether (TTE) .
- Results : The formulated chloroether electrolyte allows for stable battery operation at an ultrahigh voltage of up to 4.7 V .
Pharmaceutical Intermediate
- Field : Pharmaceutical chemistry .
- Application : 1,2-Bis[2-(2-chloroethoxy)ethoxy]ethane is used as a pharmaceutical intermediate .
- Method & Results : Specific methods and results are not provided in the source .
Synthesis of Modified Oligonucleotides
- Field : Biochemistry .
- Application : 1,2-Bis[2-(2-chloroethoxy)ethoxy]ethane is used in the synthesis of modified oligonucleotides bearing a disulfide or a thiol function at the 3′-end and other modifications at the 5′-end .
- Method & Results : Specific methods and results are not provided in the source .
Preparation of Para-(1,1,3,3-Tetramethylbutyl)-Phenoxypoly(Ethoxy) Ethanols
- Field : Organic chemistry .
- Application : 1,2-Bis[2-(2-chloroethoxy)ethoxy]ethane is used in the preparation of series of para-(1,1,3,3-tetramethylbutyl)-phenoxypoly(ethoxy)ethanols .
- Method & Results : Specific methods and results are not provided in the source .
Synthesis of Ionic Liquids
- Field : Organic Chemistry .
- Application : 1,2-Bis[2-(2-chloroethoxy)ethoxy]ethane is used in the synthesis of 1,1’-[1,2-ethanediyl bis(oxy-1,2-ethanediyl)] bis[3-methyl-1H-imidazolium-1-yl] chloride .
- Method & Results : Specific methods and results are not provided in the source .
Solvent and Extractant
- Field : Industrial Chemistry .
- Application : 1,2-Bis[2-(2-chloroethoxy)ethoxy]ethane is used as a solvent for hydrocarbons, oils, etc., and as an extractant .
- Method & Results : Specific methods and results are not provided in the source .
Synthesis of Ionic Liquids
- Field : Organic Chemistry .
- Application : 1,2-Bis[2-(2-chloroethoxy)ethoxy]ethane is used in the synthesis of 1,1’-[1,2-ethanediyl bis(oxy-1,2-ethanediyl)] bis[3-methyl-1H-imidazolium-1-yl] chloride .
- Method & Results : Specific methods and results are not provided in the source .
Intermediate for Resins and Insecticides
Safety And Hazards
1,2-Bis[2-(2-chloroethoxy)ethoxy]ethane is classified as Acute Tox. 3 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .
properties
IUPAC Name |
1,2-bis[2-(2-chloroethoxy)ethoxy]ethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20Cl2O4/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLJZCCWUWDJHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCCl)OCCOCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397541 | |
Record name | SBB056713 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,14-Dichloro-3,6,9,12-tetraoxatetradecane | |
CAS RN |
5197-65-9 | |
Record name | SBB056713 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.